2-(4-Ethylphenyl)-2-oxoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R is an organic group attached to sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate typically involves the reaction of 4-ethylbenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an anhydrous solvent such as acetone, and the mixture is heated to facilitate the formation of the thiocyanate product . Another method involves the reaction of 4-ethylbenzaldehyde with thiocyanic acid under acidic conditions .
Industrial Production Methods
Industrial production of thiocyanates often involves the reaction of alkyl or aryl halides with alkali thiocyanates in aqueous media. For example, the preparation of isopropyl thiocyanate involves the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol . This method can be adapted for the synthesis of this compound by using the appropriate starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: Thiocyanates can be hydrolyzed to form thiocarbamates.
Isomerization: Thiocyanates can isomerize to form isothiocyanates under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze thiocyanates.
Isomerization: Isomerization to isothiocyanates can be facilitated by heating or using catalysts such as copper salts.
Major Products Formed
Substitution Reactions: Products include various substituted thiocyanates and thiocarbamates.
Hydrolysis: Thiocarbamates are the major products of hydrolysis.
Isomerization: Isothiocyanates are formed as major products during isomerization.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl thiocyanate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Thiocyanates and their derivatives are explored for their potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: Thiocyanates are used in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenyl Thiocyanate: Similar in structure but lacks the ethyl and oxo groups.
Isopropyl Thiocyanate: An alkyl thiocyanate with different substituents.
Benzyl Thiocyanate: Contains a benzyl group instead of the 4-ethylphenyl group.
Uniqueness
The combination of these functional groups can lead to unique chemical properties and biological activities compared to other thiocyanates .
Properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-2-9-3-5-10(6-4-9)11(13)7-14-8-12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXHXAIQMYCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496337 |
Source
|
Record name | 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-24-1 |
Source
|
Record name | 2-(4-Ethylphenyl)-2-oxoethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.